molecular formula C6H9N3 B3024374 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine CAS No. 871792-61-9

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Cat. No. B3024374
CAS RN: 871792-61-9
M. Wt: 123.16 g/mol
InChI Key: KFOAQYYCEAGMEF-UHFFFAOYSA-N
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Description

“4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” is a chemical compound with the molecular formula C6H9N3 . It is a derivative of pyrazolo[3,4-c]pyridine, which is a class of compounds that have been evaluated for activity and access to pharmaceutical products .


Synthesis Analysis

The synthesis of “4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” derivatives has been carried out using various methods. One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of “4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” is characterized by a pyrazolo[3,4-c]pyridine core, which is a fused pyrazole and pyridine ring. The compound has an average mass of 123.156 Da and a monoisotopic mass of 123.079643 Da .

Scientific Research Applications

Corrosion Inhibition

Pyrazolo[3,4-b]pyridine derivatives, including 4,5,6,7-tetrahydro variants, have been investigated for their potential as corrosion inhibitors. Studies have shown that these compounds can be effective in protecting mild steel against corrosion in acidic environments. For example, compounds synthesized using ultrasonic irradiation demonstrated significant inhibition effects on mild steel corrosion in 1.0 M HCl, indicating their potential use in industrial applications to prevent metal degradation (Dandia et al., 2013).

Antiproliferative Activity

The antiproliferative properties of certain 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives have been explored, particularly in the context of cancer research. These compounds have shown promising activity against various cancer cell lines, including lung, cervical, breast, and prostate cancers. Some derivatives have exhibited inhibitory activity against human kinases, suggesting their potential as therapeutic agents in oncology (Pawar et al., 2017).

Biomedical Applications

Inhibition of Mycobacterium tuberculosis

Specific derivatives of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have been developed as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. This research indicates the potential of these compounds in the treatment of tuberculosis, with some derivatives showing significant inhibitory activity against the bacterium and low cytotoxicity, making them promising candidates for further drug development (Samala et al., 2013).

Neurotropic Activity

Compounds derived from pyrazolo[3,4-c]pyridine have been explored for their neurotropic activities. Studies have indicated that these compounds exhibit properties that can influence neurological functions, showing potential as therapeutic agents in the treatment of neurological disorders or in neuropharmacology research (Dashyan et al., 2022).

Future Directions

The future directions for the study of “4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in pharmaceuticals .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-7-4-6-5(1)3-8-9-6/h3,7H,1-2,4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOAQYYCEAGMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

CAS RN

871792-61-9
Record name 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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